Product packaging for 2-Methylthio-5-nitrobenzoic acid(Cat. No.:CAS No. 70290-38-9)

2-Methylthio-5-nitrobenzoic acid

Cat. No.: B3279913
CAS No.: 70290-38-9
M. Wt: 213.21 g/mol
InChI Key: CYOCVNINXORWNY-UHFFFAOYSA-N
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Description

Definition and Structural Context within Aromatic Carboxylic Acids

2-Methylthio-5-nitrobenzoic acid is a polysubstituted aromatic carboxylic acid. Its molecular structure is composed of a central benzene (B151609) ring to which three functional groups are attached: a carboxylic acid (-COOH) group at position 1, a methylthio (-SCH₃) group at position 2, and a nitro (-NO₂) group at position 5.

As a member of the aromatic carboxylic acid family, its primary chemical characteristic is the acidity conferred by the carboxyl group, which can donate a proton. noaa.gov The presence and positioning of the other two substituents significantly modify the molecule's electronic properties and reactivity. The nitro group is strongly electron-withdrawing, which increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid. The methylthio group, containing a sulfur atom, also influences the electron density of the aromatic ring and can participate in its own set of chemical transformations. This specific arrangement of functional groups makes it a distinct and reactive compound within its class.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
CAS Number 29919-40-2

| Appearance | Solid |

Significance as a Synthetic Target and Intermediate

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. Its value stems from the presence of three distinct functional groups, each offering a potential site for selective chemical modification. This multi-functionality allows chemists to use it as a foundational building block for constructing more complex molecules, particularly in the fields of medicinal and materials chemistry.

Research has demonstrated its utility as a precursor for various biologically active compounds. For example, derivatives of this structure are crucial in the synthesis of pharmaceuticals and agrochemicals. A key transformation involves the reduction of the nitro group to an amine (-NH₂), yielding an aminobenzoic acid derivative. This resulting amino acid is a widely used precursor for compounds with applications such as T-cell kinase inhibitors and various sulfanilamide drugs. A patented method highlights a synthetic route where a related compound, 2-nitro-5-halobenzoic acid, undergoes nucleophilic substitution with a sulfur-containing reagent, followed by the reduction of the nitro group, showcasing the compound's role in multi-step syntheses. google.com The ability to selectively manipulate each functional group makes this compound a strategic component in the design and synthesis of novel chemical entities.

Table 2: Key Synthetic Transformations Involving this compound

Functional Group Reaction Type Potential Product
Nitro Group Reduction 5-Amino-2-(methylthio)benzoic acid
Carboxylic Acid Esterification Methyl 2-(methylthio)-5-nitrobenzoate

| Methylthio Group | Oxidation | 2-(Methylsulfinyl)-5-nitrobenzoic acid |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4S B3279913 2-Methylthio-5-nitrobenzoic acid CAS No. 70290-38-9

Properties

IUPAC Name

2-methylsulfanyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYOCVNINXORWNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901297138
Record name 2-(Methylthio)-5-nitrobenzoic acid
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Molecular Weight

213.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70290-38-9
Record name 2-(Methylthio)-5-nitrobenzoic acid
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Record name 2-(Methylthio)-5-nitrobenzoic acid
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Record name 2-(methylsulfanyl)-5-nitrobenzoic acid
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Synthetic Methodologies and Chemical Precursors

Established Synthetic Routes to 2-Methylthio-5-nitrobenzoic Acid

The primary method for synthesizing this compound involves the introduction of a methylthio (-SCH₃) group onto a pre-functionalized aromatic ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism, where a halogen atom on an electron-deficient ring is displaced by a sulfur-based nucleophile.

Nucleophilic aromatic substitution is a key reaction for modifying aromatic rings that are rendered electron-poor by the presence of strong electron-withdrawing groups, such as the nitro (-NO₂) group. researchgate.net The SNAr mechanism proceeds via a two-step addition-elimination pathway. First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The presence of an ortho or para nitro group is crucial as it delocalizes the negative charge, stabilizing this intermediate. researchgate.net In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored.

A direct synthetic route to the methyl ester of this compound involves the reaction of methyl 2-chloro-5-nitrobenzoate with a source of the methylthiolate nucleophile, such as methyl mercaptan (methanethiol) in the presence of a base, or a pre-formed salt like sodium methyl mercaptide. google.com The base deprotonates the methyl mercaptan to form the more potent methylthiolate anion (CH₃S⁻), which then acts as the nucleophile.

In this specific substrate, the nitro group is positioned para to the chlorine atom, which is an ideal arrangement for activating the ring toward nucleophilic attack. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex through resonance, facilitating the displacement of the chloride ion. The subsequent hydrolysis of the resulting methyl 2-methylthio-5-nitrobenzoate under acidic or basic conditions would yield the final product, this compound.

Nucleophilic Aromatic Substitution on Halogenated Nitrobenzoates.

Synthetic Approaches for Related Methylthio-Nitrobenzoic Acid Derivatives

The principles of nucleophilic aromatic substitution are broadly applicable to the synthesis of various isomers and analogues of methylthio-nitrobenzoic acid. The choice of starting material, particularly the placement of the leaving group and activating groups, dictates the structure of the final product.

A plausible synthetic route to 3-methyl-5-(methylthio)-2-nitrobenzoic acid utilizes 5-fluoro-3-methyl-2-nitrobenzoic acid as the starting material. In the context of SNAr reactions, fluoride (B91410) is an excellent leaving group. Although it is a poor leaving group in SN1 and SN2 reactions due to the strength of the carbon-fluorine bond, in SNAr the rate-determining step is the initial nucleophilic attack. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.

The reaction would proceed by treating 5-fluoro-3-methyl-2-nitrobenzoic acid with a methylthiolate source, such as sodium methyl mercaptide. The thiolate would attack the carbon bearing the fluorine atom (C5), which is activated by the ortho- and para-directing nitro group at the C2 position. This leads to the formation of a Meisenheimer intermediate, followed by the expulsion of the fluoride ion to yield the desired 3-methyl-5-(methylthio)-2-nitrobenzoic acid.

Precursor Chemistry and General Reaction Pathways

The availability and synthesis of the necessary precursors are critical for the production of this compound and its derivatives. These precursors are typically halogenated nitrobenzoic acids or their esters.

The key precursor, Methyl 2-chloro-5-nitrobenzoate , can be synthesized from its corresponding carboxylic acid, 2-Chloro-5-nitrobenzoic acid . nih.govnih.gov A common method for this esterification is the reaction of the carboxylic acid with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a suitable solvent such as acetone. nih.gov The mixture is typically heated to reflux to drive the reaction to completion. nih.gov

The parent acid, 2-chloro-5-nitrobenzoic acid, is itself prepared through the nitration of o-chlorobenzoic acid using a mixture of concentrated nitric acid and sulfuric acid. google.com This electrophilic aromatic substitution reaction yields a mixture of isomers, from which the desired 2-chloro-5-nitrobenzoic acid must be separated and purified. google.com

The table below summarizes the synthesis of a key precursor.

Reaction Starting Material Reagents Product Reference
Esterification5-Chloro-2-nitrobenzoic acidDimethyl sulfate (Me₂SO₄), Potassium carbonate (K₂CO₃), AcetoneMethyl 5-chloro-2-nitrobenzoate nih.gov

Reactivity and Derivatization Strategies

Reactions of the Carboxyl Group

The carboxyl group (-COOH) is a versatile functional group that can undergo several important reactions. Carboxylic acids, such as 2-Methylthio-5-nitrobenzoic acid, can donate hydrogen ions in the presence of a base. noaa.gov This neutralization reaction with both organic and inorganic bases produces a salt and water. noaa.gov

Key reactions involving the carboxyl group include:

Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters. This reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.orglibretexts.org

Formation of Acid Chlorides: Carboxylic acids can be converted to more reactive acid chlorides by treatment with reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org This process involves the formation of a chlorosulfite intermediate, which is a better leaving group than the hydroxyl group. libretexts.orglibretexts.org

Amide Formation: While the direct reaction with an amine is often difficult due to salt formation, amides can be formed by heating the ammonium (B1175870) carboxylate salt above 100°C to drive off water. libretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the reaction by activating the carboxylic acid. libretexts.org

Reduction: The carboxyl group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). However, this reagent would also likely reduce the nitro group. Milder reducing agents or protection strategies would be necessary to selectively reduce the carboxyl group.

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself be transformed into other functional groups.

Reduction to an Amino Group: The most common reaction of the nitro group is its reduction to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as metals in acidic solution (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation. The resulting 2-methylthio-5-aminobenzoic acid is a key intermediate for the synthesis of various heterocyclic compounds. A visible-light-induced iron-catalyzed methodology has been developed for the synthesis of tertiary amines from nitroarenes and carboxylic acids. researchgate.net

Reactions of the Methylthio Group

The methylthio group (-SCH₃) can also participate in several chemical reactions.

Oxidation: The sulfur atom in the methylthio group can be oxidized to form a sulfoxide (B87167) (-SOCH₃) or a sulfone (-SO₂CH₃) using oxidizing agents of varying strengths. For instance, a related compound, 2-[4-(Methylthio)-3-nitrobenzoyl]benzoic acid, can undergo oxidation of its methylthio group.

Reaction with Nitric Oxide: In the presence of oxygen, nitric oxide can react with related thiol compounds, such as 2-nitro-5-thiobenzoic acid (TNB), leading to the formation of a disulfide. nih.gov This indicates that the sulfur-containing group can be susceptible to oxidative conditions. nih.gov

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution due to the presence of the electron-withdrawing nitro group. Conversely, it is deactivated towards electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution: The presence of the nitro group facilitates the attack of nucleophiles on the aromatic ring, potentially leading to the displacement of the nitro group or other substituents under specific conditions. The concept of "aromatic metamorphosis" has been explored to modify the core framework of aromatic rings, including the replacement of an endocyclic atom or the insertion of an atom into the ring. nih.gov

Ring Transformations: In some cases, highly functionalized aromatic rings can undergo ring-opening and subsequent recyclization reactions to form new heterocyclic systems. For example, 1-methyl-3,5-dinitro-2-pyridone, a highly electron-deficient system, can undergo nucleophilic-type ring transformations. mdpi.com

Synthesis of Advanced Derivatives and Analogues

The functional groups of this compound serve as handles for the synthesis of more complex molecules, including various heterocyclic structures with potential biological activities.

Nitrogen-containing heterocycles are a significant class of compounds in medicinal chemistry. mdpi.comnih.gov The synthesis of such structures often starts from substituted benzoic acids.

Quinazolinones are a class of fused-ring heterocycles that can be synthesized from anthranilic acid (2-aminobenzoic acid) and its derivatives. researchgate.netnih.gov The reduction of the nitro group in this compound would yield 2-methylthio-5-aminobenzoic acid, a substituted anthranilic acid derivative, which can then be used to synthesize quinazolinone scaffolds.

A general approach to synthesizing 4(3H)-quinazolinones involves the reaction of a 2-aminobenzoic acid derivative with a suitable one-carbon component. For instance, substituted anthranilic acids can be reacted with formamidine (B1211174) acetate (B1210297) in a solvent like ethylene (B1197577) glycol monomethyl ether to yield quinazolin-4-ones. nih.gov

Furthermore, the methylthio group can be incorporated into the quinazolinone structure. For example, 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one has been synthesized by refluxing 3-(1-Hydroxy-1-phenylpropan-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with methyl iodide in the presence of potassium carbonate. nih.gov This demonstrates that the methylthio group can be introduced onto a pre-formed quinazolinone ring system. nih.gov

Table of Reaction Conditions for Quinazolinone Synthesis:

Starting MaterialReagentsConditionsProduct
Substituted Anthranilic AcidFormamidine AcetateEthylene glycol monomethyl ether, 95–130 °CQuinazolin-4-one nih.gov
3-(1-Hydroxy-1-phenylpropan-2-yl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-oneMethyl Iodide, K₂CO₃Dry acetone, reflux for 12 h3-(1-Hydroxy-1-phenylpropan-2-yl)-2-(methylthio)quinazolin-4(3H)-one nih.gov

Synthesis of Nitrogen-Containing Heterocyclic Analogues from Related Benzoic Acids.

Benzodiazepine (B76468) Derivatives via Related Aminobenzoic Acid Precursors

The core structure of this compound serves as a valuable scaffold for the synthesis of more complex heterocyclic systems, most notably benzodiazepines. The synthetic strategy hinges on the chemical transformation of the nitro group into an amino group, thereby generating an aminobenzoic acid precursor that is amenable to cyclization reactions. This approach is well-documented for structurally related nitrobenzoic acids. arkat-usa.org

The general pathway involves the initial reduction of the nitro group on the benzoic acid ring. For this compound, this would yield 2-Methylthio-5-aminobenzoic acid. This reduction is typically achieved using reagents like zinc powder in acetic acid or stannous chloride (SnCl₂). arkat-usa.org The resulting aminobenzoic acid derivative is then condensed with other molecules to form the characteristic seven-membered diazepine (B8756704) ring.

One established method involves the reaction of a 2-nitrobenzoyl chloride (derivable from the parent acid) with α-aminonitriles. arkat-usa.org This forms an N-acyl-α-aminonitrile intermediate. Subsequent reduction of the nitro group to an amine is followed by an intramolecular cyclization to yield 2-amino-1,4-benzodiazepin-5-ones. arkat-usa.org This process highlights a versatile route where the substituents on the α-aminonitrile can be varied to create a library of benzodiazepine derivatives.

Another common approach is the condensation of an ortho-aminobenzoic acid derivative with ketones. researchgate.netnih.gov This reaction is often promoted by an acid catalyst and leads to the formation of 1,5-benzodiazepine derivatives. researchgate.net While many protocols exist, the use of p-nitrobenzoic acid as a Brønsted acid promoter has been shown to be effective for this transformation, yielding products in good yields under mild conditions. researchgate.net This suggests that the inherent acidity of the carboxylic group, modulated by the electronic effects of the other substituents, plays a key role in the reaction mechanism.

The synthesis of these derivatives is of significant interest as the 1,4- and 1,5-benzodiazepine cores are found in a large number of pharmacologically active compounds known for their anxiolytic, anticonvulsant, and sedative effects. arkat-usa.orgnih.gov

Table 1: Synthesis of Benzodiazepine Derivatives from Related Precursors

PrecursorReagentsProduct TypeReference
2-Nitrobenzoyl chloride & α-Aminonitriles1. Triethylamine, THF2. Zinc powder, Acetic Acid2-Amino-1,4-benzodiazepin-5-ones arkat-usa.org
o-Phenylenediamines & Ketonesp-Nitrobenzoic acid, Acetonitrile2,3-Dihydro-1H-1,5-benzodiazepines researchgate.net
o-Phenylenediamines & KetonesH-MCM-22 (zeolite catalyst), Acetonitrile1,5-Benzodiazepines nih.gov
2-Amino-5-chloro-benzophenone & Primary amine, Amino-ester1. H₂N-R₁2. Amino-malonate ester1,4-Benzodiazepine with 3-ester group google.com

Coordination Chemistry Potential based on Related Carboxylic Acid Ligands

The molecular architecture of this compound presents multiple potential coordination sites, making it a promising candidate for use as a ligand in coordination chemistry. Its potential can be inferred from the well-studied coordination behavior of related nitrobenzoic acids and other carboxylic acid ligands. mdpi.comnih.gov

The primary coordination site is the carboxylate group (-COOH). Carboxylic acids are known to deprotonate to form carboxylates (-COO⁻), which can coordinate to metal ions in various modes: monodentate, bidentate chelating, or bidentate bridging. mdpi.com This versatility allows for the formation of a wide array of coordination complexes, from simple mononuclear species to complex polynuclear structures or metal-organic frameworks (MOFs). mdpi.com

The nitro group (-NO₂) also offers intriguing coordination possibilities. It can act as a ligand through either the nitrogen atom (termed a "nitro" ligand) or one of the oxygen atoms (a "nitrito" ligand). wikipedia.org This phenomenon is known as linkage isomerism. The choice of bonding mode is influenced by factors such as the nature of the metal ion, steric constraints, and the reaction conditions. wikipedia.org The electronic properties of the metal center can also induce isomerization between the N-bonded and O-bonded forms. wikipedia.org Furthermore, the nitro group's strong electron-withdrawing nature significantly influences the electronic properties of the entire ligand and, consequently, the resulting metal complex. mdpi.comnih.gov

Finally, the methylthio group (-SCH₃) introduces a soft sulfur donor atom. Thioether moieties are known to coordinate to soft metal ions, such as silver(I), palladium(II), and platinum(II). The inclusion of a sulfur donor site in addition to the harder oxygen and nitrogen donors of the carboxylate and nitro groups makes this compound a potentially hemilabile ligand. This means it could coordinate to a metal center through one type of donor (e.g., the carboxylate) while the thioether remains available to bind or release, a property that can be valuable in catalysis.

The combination of these three functional groups—carboxylate, nitro, and methylthio—suggests that this compound could act as a versatile mono-, bi-, or even tridentate ligand, depending on the metal ion and reaction conditions. This multi-functionality opens avenues for designing novel coordination polymers and complexes with potentially interesting magnetic, electronic, or catalytic properties. mdpi.comnih.gov

Table 2: Potential Coordination Modes of Functional Groups in Related Ligands

Functional GroupPotential Coordination ModesDonor Atom(s)Typical Metal PartnersReference
Carboxylate (-COO⁻)Monodentate, Bidentate (chelating or bridging)O, O'Most metal ions mdpi.com
Nitro (-NO₂)N-bonded (Nitro), O-bonded (Nitrito), Bidentate (O,O'-chelating)N, OTransition metals (e.g., Co, Cu, Fe) mdpi.comwikipedia.org
Thioether (-SR)MonodentateSSoft metals (e.g., Ag, Pd, Pt)General Knowledge

Spectroscopic and Crystallographic Characterization

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of Molecular Conformation and Planarity in Related Compounds

The conformation of substituted benzoic acids in the solid state is a balance between steric and electronic effects. In many benzoic acid derivatives, the carboxylic acid group is twisted out of the plane of the benzene (B151609) ring. However, for ortho-substituted benzoic acids, intramolecular interactions can influence this dihedral angle. For instance, in some ortho-substituted cases, the molecule can be nearly planar. nih.gov

The planarity of the molecule is also influenced by intermolecular forces within the crystal lattice. Studies on para-substituted nitrobenzene (B124822) derivatives have shown that the nitro group's orientation relative to the benzene ring is highly dependent on these interactions. While a coplanar arrangement might be expected, intermolecular forces in the crystal can cause a significant twist. mdpi.com In fact, for many nitro-compounds, the nitro group is often slightly twisted out of the benzene ring plane due to packing forces in the crystal. mdpi.com For 2-(ferrocenylcarbonyl)benzoic acid, the phenyl ring is significantly twisted away from the plane of the carbonyl group. iucr.org

Intermolecular Hydrogen Bonding Networks and Supramolecular Assembly in Related Structures

A predominant feature in the crystal structures of carboxylic acids is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxyl groups. researchgate.netresearchgate.net This R²₂(8) graph-set motif is a robust and commonly observed feature in benzoic acid and its derivatives. nih.goviucr.org

The nitro group is also a significant participant in forming intermolecular interactions. It can act as a hydrogen-bond acceptor, interacting with both strong (N-H) and weak (C-H) hydrogen bond donors. researchgate.net Furthermore, the nitrogen atom of the nitro group possesses a region of positive electrostatic potential, known as a π-hole, which can engage in favorable interactions with electron-rich atoms like oxygen and sulfur. nih.govthieme-connect.com These π-hole interactions, with energies around -5 kcal/mol, are significant in determining the packing of nitro-aromatic compounds in crystals. nih.gov In some structures, the nitro group can be in close proximity to sulfur atoms of neighboring molecules, indicating a potentially relevant interaction for 2-Methylthio-5-nitrobenzoic acid. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Based on data from related compounds, the following assignments can be predicted. nih.govchemicalbook.comresearchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Carboxylic AcidO-H stretch2500-3300 (broad)
C=O stretch1680-1710
Nitro GroupAsymmetric NO₂ stretch1515-1560
Symmetric NO₂ stretch1345-1385
Aromatic RingC-H stretch~3100
C=C stretch1400-1600
Methylthio GroupC-H stretch (in CH₃)2900-3000

For example, in m-nitrobenzoic acid adducts, strong intermolecular hydrogen bonding between the urea (B33335) and the carbonyl group of the acid is observed. researchgate.net The N-H stretching vibrations in 2-amino-5-methylpyridine (B29535) appear around 3444 and 3335 cm⁻¹. mdpi.com In 2-nitrobenzoic acid, the powder X-ray diffraction pattern is in good agreement with JCPDS card no. 12-0097. rsc.org

Raman Spectroscopy Applications for Related Thiol Compounds

Raman spectroscopy is a powerful tool for studying sulfur-containing compounds. The C-S stretching vibration in thiol-containing molecules typically appears in the 650-700 cm⁻¹ region of the Raman spectrum, which is often free from interference from other functional groups. researchgate.net For thio-alcohol molecules, the ν(C-S) Raman peak is located around 1001 cm⁻¹. rsc.org

The S-H stretching vibration, if present, would be found around 2579 cm⁻¹. While this compound has a methylthio (-S-CH₃) group rather than a thiol (-SH) group, Raman spectroscopy is still highly effective for probing the vibrations of the C-S bond. rsc.org The technique can be used to monitor reactions involving thiol groups and can be extended to study other small molecules containing sulfur. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.

The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of similar substituted benzoic acids. docbrown.infonih.govrsc.orgchemicalbook.com The electron-withdrawing nitro group and the electron-donating methylthio group, along with the carboxylic acid, will influence the chemical shifts of the aromatic protons and carbons.

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the benzene ring. The proton ortho to the nitro group is expected to be the most downfield, while the proton ortho to the methylthio group will be more upfield. The methyl protons of the methylthio group will appear as a singlet, likely in the range of 2.4-2.6 ppm. The acidic proton of the carboxylic acid will appear as a broad singlet at a very downfield chemical shift, typically above 10 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms. The carbonyl carbon of the carboxylic acid will be the most downfield signal. nih.gov The aromatic carbons will appear in the typical range of 120-150 ppm, with their specific shifts influenced by the attached substituents. The carbon attached to the nitro group will be shifted downfield, while the carbon attached to the methylthio group will be shifted upfield compared to unsubstituted benzene. The methyl carbon of the methylthio group will appear at a more upfield chemical shift. Data for 5-Methyl-2-nitrobenzoic acid shows characteristic shifts that can be used for comparison.

Compound1H NMR (DMSO-d6, 400 MHz) δ (ppm)13C NMR (DMSO-d6, 100 MHz) δ (ppm)
Benzoic acid11.67 (s, 1H), 8.20 (d, 2H), 7.68 (t, 1H), 7.56 (t, 2H)172.60, 133.89, 130.28, 129.39, 128.55
4-Methylbenzoic acid12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)167.80, 143.46, 129.80, 129.55, 128.52, 21.55
3,4,5-Trimethoxybenzoic acid12.95 (s, 1H), 7.25 (s, 2H), 3.84 (s, 6H), 3.74 (s, 3H)167.40, 153.11, 141.81, 126.38, 106.98, 60.55, 56.35

Proton (1H) NMR Analysis

Detailed ¹H NMR spectroscopic data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for this compound, are not available in the searched scientific literature.

Carbon-13 (13C) NMR Analysis

Specific ¹³C NMR spectroscopic data, including the chemical shifts (δ) for the carbon atoms of this compound, could not be found in the reviewed resources.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Information regarding the ultraviolet-visible absorption maxima (λmax) for this compound is not available in the searched scientific databases and literature.

Computational Chemistry and Theoretical Investigations

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the nitro and carboxyl groups. Regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. For 2-Methylthio-5-nitrobenzoic acid, an MEP map would clearly delineate the reactive sites and provide insight into its intermolecular interactions.

Intermolecular Interactions and Supramolecular Synthons

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside (dᵢ) and outside (dₑ) is calculated. These values are mapped onto the surface to identify key contact points.

This information is often condensed into a 2D fingerprint plot, where dᵢ is plotted against dₑ. This plot serves as a unique "fingerprint" for the crystal structure. Distinct features on the plot, such as sharp spikes or broad wings, correspond to specific types of interactions. For example, the strong O-H···O hydrogen bonds would appear as a pair of sharp spikes at low dᵢ and dₑ values. Other significant contacts would likely include H···H, C···H, and O···H interactions.

Table 2: Hypothetical Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis No experimental data is available to populate this table. The following is an illustrative example of how such data would be presented.

Contact TypeContribution (%)
O···H / H···O40.5
H···H25.0
C···H / H···C12.2
C···C5.8
S···H / H···S5.5
O···O3.1
Other7.9

Conformational Analysis and Energy Landscapes

The this compound molecule possesses conformational flexibility, primarily around the C-C bond connecting the carboxylic acid group to the benzene (B151609) ring and the C-S bond of the methylthio group. Conformational analysis involves calculating the molecule's energy as these rotatable bonds (dihedral angles) are systematically changed.

The resulting data can be plotted to create a potential energy surface, or energy landscape, which reveals the low-energy (stable) and high-energy (unstable) conformations. This analysis helps to predict the most likely conformation of the molecule in the gas phase or in solution and to understand the energy barriers between different conformational states. For this compound, a key aspect would be to determine the rotational barrier of the carboxylic acid group and how its orientation is influenced by the adjacent methylthio group and the potential for intramolecular interactions.

Applications As a Key Intermediate in Organic Synthesis

Precursor to Herbicidally Active Compounds

While direct evidence for the use of 2-Methylthio-5-nitrobenzoic acid in the synthesis of commercial herbicides is not extensively documented in publicly available literature, its structural motifs are present in known herbicidal compounds. For instance, the related compound, 2-acetyl-6-nitrobenzoic acid, is a key intermediate in the synthesis of the herbicide pyriftalid. This suggests that the nitrobenzoic acid scaffold is a viable starting point for developing new herbicidally active molecules. The synthesis of such compounds often involves sequential reactions, including reductions and nucleophilic substitutions, to build the final complex structure.

Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the functional groups in this compound allows for its incorporation into a wide array of complex organic molecules. The carboxylic acid group can be readily converted into esters, amides, or acid chlorides, providing a handle for further chemical modifications. The nitro group can be reduced to an amine, which can then participate in a variety of coupling reactions to form new carbon-nitrogen bonds. The methylthio group can also be manipulated, for example, through oxidation to a sulfoxide (B87167) or sulfone, further diversifying the potential synthetic pathways.

For example, the synthesis of methyl 2-methyl-5-nitrobenzoate, an ester derivative, has been documented. chemicalbook.com This transformation highlights the utility of the carboxylic acid functionality in forming new bonds. Furthermore, the general class of nitrobenzoic acids and their derivatives are recognized as essential materials in the pharmaceutical industry. nih.gov

Potential for Self-Assembled Monolayers (SAMs) via Related Thio-Benzoic Acid Derivatives

Research on related benzoic acid and thiobenzoic acid derivatives has demonstrated their ability to form well-ordered monolayers. st-andrews.ac.ukmdpi.comwikipedia.org For instance, dithiooctanoic acid derivatives have been used to create SAMs on gold surfaces. nih.gov These monolayers can exhibit interesting properties, such as solvent-responsive wettability. nih.gov The combination of a sulfur-containing group and a carboxylic acid in this compound provides a strong driving force for adsorption onto suitable surfaces, making it a candidate for the design of new functional interfaces.

Potential Role in Catalysis as a Ligand or Additive, drawing from related nitrobenzoic acids

Nitrobenzoic acids and their derivatives have been explored for their potential use as ligands in coordination chemistry and catalysis. nih.gov The carboxylate group can coordinate with metal ions in various modes, and the nitro group can influence the electronic properties of the resulting metal complexes. nih.gov These complexes can exhibit interesting biological activities and may also have applications in catalysis.

For instance, silver(I) complexes with 3-nitrobenzoic acid have been synthesized. nih.gov Similarly, dirhenium complexes with nitrobenzoate ligands have shown cytotoxicity towards breast cancer cells. nih.gov While direct catalytic applications of this compound have not been reported, the established coordination chemistry of related nitrobenzoic acids suggests that it could serve as a ligand for creating novel metal complexes with potential catalytic or material science applications. The presence of the methylthio group could further modulate the electronic and steric properties of such complexes, potentially leading to unique reactivity.

Future Research Perspectives

Development of Novel and Sustainable Synthetic Routes

Current synthetic pathways to 2-Methylthio-5-nitrobenzoic acid and related compounds often rely on traditional methods that may involve harsh conditions or generate significant waste. Future research should prioritize the development of novel and sustainable synthetic methodologies.

Greener Nitration: The nitration of substituted benzoic acids is a key step in the synthesis of many nitroaromatic compounds. researchgate.netresearchgate.net Research into greener nitrating agents and solvent-free or aqueous reaction conditions could significantly reduce the environmental impact of synthesizing this compound. researchgate.net For instance, developing methods that offer high regioselectivity under mild conditions would be a substantial advancement. researchgate.netresearchgate.net

Catalytic Approaches: Exploration of catalytic systems, including phase transfer catalysts, for the introduction of the methylthio group could lead to more efficient and scalable processes. google.com This could involve the use of catalysts that enable the reaction to proceed under lower temperatures and pressures, thereby conserving energy.

Alternative Starting Materials: Investigating alternative, readily available, and renewable starting materials could provide more economical and sustainable synthetic routes. This aligns with the broader goals of green chemistry to reduce reliance on petrochemical feedstocks.

Exploration of Diverse Derivatization Pathways and Functional Group Modifications

The three distinct functional groups on the this compound scaffold—carboxylic acid, methylthio, and nitro group—are ripe for exploration through various derivatization pathways. masterorganicchemistry.com Each group offers a handle for chemical modification, allowing for the creation of a library of new compounds with potentially unique properties.

Carboxylic Acid Group: This group can be readily converted into a variety of derivatives such as esters, amides, and acid halides. masterorganicchemistry.comorgsyn.org These reactions could be used to attach the molecule to polymers, surfaces, or other molecular scaffolds.

Nitro Group: The nitro group is a versatile functional group that can be reduced to an amine. This resulting aminobenzoic acid derivative could serve as a monomer for the synthesis of polyamides or as a precursor for diazo compounds, which are valuable in dye synthesis and as coupling reagents. google.com

Methylthio Group: The sulfur atom in the methylthio group can be oxidized to form sulfoxides and sulfones, which would significantly alter the electronic properties and solubility of the molecule. The methylthio group itself can also influence the reactivity of the aromatic ring.

A systematic exploration of these modifications could yield derivatives with tailored electronic, optical, or biological properties.

Advanced Spectroscopic and Crystallographic Studies for Comprehensive Structural Data

A thorough understanding of a molecule's structure is fundamental to understanding its properties and reactivity. While basic characterization is likely complete, advanced analytical techniques could provide deeper insights.

Solid-State Characterization: Detailed single-crystal X-ray diffraction studies would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state. acs.orgresearchgate.net Understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, is crucial for predicting and controlling the formation of different crystal polymorphs. ucl.ac.ukpsu.edu Such studies have been performed on related substituted benzoic acids and nitroanilines, revealing complex hydrogen-bonding networks. ucl.ac.uknih.gov

Advanced NMR Spectroscopy: While standard ¹H and ¹³C NMR are routine, advanced techniques such as 2D NMR (COSY, HSQC, HMBC) could provide unambiguous assignment of all proton and carbon signals and reveal through-bond and through-space correlations.

Vibrational Spectroscopy: In-depth analysis of FT-IR and Raman spectra, supported by computational calculations, can help to understand the vibrational modes of the molecule and how they are affected by intermolecular interactions in the crystalline state.

Interactive Table: Known and Potential Spectroscopic and Crystallographic Data

Property Data/Technique Potential Research Focus
Molecular Formula C₈H₇NO₄S -
Molecular Weight 213.21 g/mol -
Crystal Structure X-ray Diffraction Determination of polymorphs, analysis of hydrogen bonding and packing. acs.orgpsu.edu
¹H NMR Chemical Shifts & Coupling Advanced 2D NMR studies for complete assignment and conformational analysis. acs.org
¹³C NMR Chemical Shifts Correlation with electronic structure calculations. acs.org
FT-IR Vibrational Frequencies Analysis of functional group vibrations and hydrogen bonding effects. acs.org

| Mass Spectrometry | Fragmentation Pattern | High-resolution mass spectrometry for accurate mass and fragmentation pathway analysis. |

In-depth Computational Modeling for Mechanistic Understanding of Reactivity and Interactions

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding molecular structure, reactivity, and reaction mechanisms at the electronic level. acs.orgepstem.net

Reactivity Prediction: DFT calculations can be used to determine the electron distribution within the molecule, identifying sites that are most susceptible to electrophilic or nucleophilic attack. This can guide the design of new derivatization reactions.

Mechanistic Studies: The mechanisms of the derivatization reactions proposed in section 7.2 can be modeled to understand the transition states and intermediates involved. This knowledge can be used to optimize reaction conditions and improve yields. nih.gov

Spectra Prediction: Computational models can predict spectroscopic data (NMR, IR), which can then be compared with experimental results to confirm structural assignments and provide a more detailed interpretation of the spectra. nih.gov

Intermolecular Interactions: Modeling can be used to study the non-covalent interactions, such as hydrogen bonding and stacking, that govern the molecule's behavior in the solid state and in solution. ucl.ac.ukacs.org This is particularly relevant for understanding crystallization processes and designing materials with specific packing motifs.

Investigation of Applications in Materials Science and Chemical Processes

The unique combination of functional groups in this compound suggests several potential applications in materials science and as an intermediate in chemical processes.

Polymer and Material Synthesis: The carboxylic acid and the potential amine (from nitro reduction) functionalities make this molecule a candidate as a monomer for the synthesis of specialty polymers like polyamides or polyesters. Thioether-containing polymers are known to have interesting optical and electronic properties and can also coordinate to metals. ontosight.ai

Ligand for Coordination Complexes: The carboxylic acid and sulfur atom could act as a bidentate ligand for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs). The nitro group could then be used for post-synthetic modification of these materials.

Chemical Intermediate: As a substituted benzoic acid, it serves as a valuable building block in organic synthesis. ontosight.aiguidechem.com The interplay of its functional groups could be exploited to create more complex molecules, potentially for applications in pharmaceuticals or agrochemicals, where substituted benzoic acids are common structural motifs. nih.govwikipedia.org Thioesters, which could be synthesized from this acid, are important intermediates in various chemical transformations. ontosight.aiorganic-chemistry.org

Q & A

Basic: What spectroscopic and crystallographic methods are recommended for characterizing 2-Methylthio-5-nitrobenzoic acid?

Answer:
Characterization typically involves a combination of NMR spectroscopy (to confirm substitution patterns and functional groups), mass spectrometry (to verify molecular weight), and X-ray crystallography (for structural elucidation). For crystallographic analysis, the SHELX suite (e.g., SHELXL for refinement) is widely used to resolve atomic positions and detect potential disorder or twinning . For example, high-resolution data collection (e.g., synchrotron sources) paired with SHELXL's robust refinement algorithms can mitigate challenges like thermal motion or partial occupancy .

Basic: What are the optimal synthetic routes for this compound to ensure high yield and purity?

Answer:
A common approach involves nucleophilic substitution on a pre-functionalized benzoic acid derivative. For instance:

Start with 5-nitro-2-chlorobenzoic acid.

React with sodium thiomethoxide (NaSCH₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C to introduce the methylthio group.

Purify via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).
Key considerations:

  • Monitor reaction progress with TLC to avoid over-substitution.
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of the thioether group.
    Similar protocols for analogous compounds (e.g., 2-nitro-5-thiobenzoate synthesis) highlight the importance of stoichiometric control and solvent selection .

Advanced: How can researchers resolve discrepancies in crystallographic data for this compound, particularly in cases of twinning or disorder?

Answer:

  • Twinning: Use SHELXL's TWIN command to model twinning matrices. High-resolution data (d-spacing < 1.0 Å) improves the detection of twin domains .
  • Disorder: Apply PART and SUMP restraints in SHELXL to refine split positions. For example, if the methylthio group exhibits rotational disorder, assign partial occupancies and refine with isotropic displacement parameters .
  • Validate models with R1 and wR2 residuals; a difference Fourier map can highlight unresolved electron density .

Advanced: What strategies mitigate side reactions during methylthio group introduction in this compound synthesis?

Answer:

  • Solvent Choice: Use DMF or DMSO to stabilize intermediates and reduce nucleophilic byproducts.
  • Temperature Control: Maintain temperatures below 80°C to prevent nitro group reduction or decarboxylation.
  • Protecting Groups: Temporarily protect the carboxylic acid (e.g., as a methyl ester) to avoid unwanted esterification .
  • Post-Reaction Quenching: Acidify the mixture (pH ~2–3) to precipitate the product and separate it from unreacted starting materials.

Advanced: How can this compound be utilized in developing colorimetric assays for reactive oxygen species (ROS)?

Answer:
The methylthio group can act as a redox-sensitive moiety , reacting with ROS (e.g., hypochlorous acid) to form sulfoxides or sulfones, detectable via UV-Vis spectroscopy. For example:

Immobilize the compound on a sensor surface.

Expose to ROS; monitor absorbance shifts (e.g., 300 → 350 nm for sulfoxide formation).

Quantify using calibration curves.
This approach mirrors methods for 2-nitro-5-thiobenzoate, which detects hypochlorous acid via thiol oxidation .

Basic: What are the common impurities in this compound synthesis, and how are they identified?

Answer:

  • Impurities:
    • Unreacted 5-nitro-2-chlorobenzoic acid (detected via HPLC retention time).
    • Oxidation products (e.g., sulfoxide; identified by LC-MS or IR peaks at 1030 cm⁻¹ for S=O).
  • Mitigation:
    • Use reducing agents (e.g., ascorbic acid) during synthesis to prevent oxidation.
    • Purify via pH-selective extraction (e.g., dissolve in NaOH, wash with ethyl acetate to remove non-acidic impurities).

Advanced: Can this compound serve as a protein-labeling reagent? What conjugation strategies are viable?

Answer:
Yes, the carboxylic acid group enables conjugation to amines (e.g., lysine residues) via carbodiimide crosslinkers (EDC/NHS chemistry):

Activate the carboxylic acid with EDC/NHS in pH 6.5 buffer.

React with target protein (pH 7.4, 4°C, 2 hours).

Remove excess reagent via dialysis or size-exclusion chromatography.
The methylthio group can later be modified (e.g., oxidized for fluorescence tagging). This method aligns with protocols for structurally similar reagents .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.